2-Bromo-5-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
2-Bromo-5-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: is an organic compound that features a pyridine ring substituted with a bromo group, an ethyl group, and a dioxaborolane moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of a pyridine derivative with a boronic acid or boronate ester. The process often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its efficiency in forming carbon-carbon bonds .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The reaction conditions often include the use of solvents like dioxane or tetrahydrofuran, and bases such as potassium carbonate or sodium hydroxide .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromo group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Coupling Reactions: The boronate ester moiety allows for various coupling reactions, including Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Dioxane, tetrahydrofuran, or ethanol.
Major Products:
Substituted Pyridines: Resulting from nucleophilic substitution.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Employed in the preparation of catalysts for various organic transformations.
Biology and Medicine:
Drug Development: Investigated for its potential in the development of new pharmaceuticals due to its ability to form stable complexes with biological targets.
Industry:
Mechanism of Action
The mechanism of action of 2-Bromo-5-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromo group can undergo substitution, while the boronate ester can engage in coupling reactions. These reactions often involve the formation of intermediates that facilitate the creation of new bonds and the modification of molecular structures .
Comparison with Similar Compounds
2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure with a methoxy group instead of an ethyl group.
2-(2-Bromo-5-ethyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a methoxyphenyl group.
2-Methoxypyridine-5-boronic acid pinacol ester: Features a methoxy group and boronic acid ester.
Uniqueness: The unique combination of a bromo group, an ethyl group, and a dioxaborolane moiety in 2-Bromo-5-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine provides distinct reactivity and versatility in organic synthesis, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H19BBrNO2 |
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Molecular Weight |
312.01 g/mol |
IUPAC Name |
2-bromo-5-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C13H19BBrNO2/c1-6-9-8-16-11(15)7-10(9)14-17-12(2,3)13(4,5)18-14/h7-8H,6H2,1-5H3 |
InChI Key |
GRXGKPJWBIOXTP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2CC)Br |
Origin of Product |
United States |
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